molecular formula C10H21NO B083732 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol CAS No. 13592-26-2

3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol

Cat. No. B083732
CAS RN: 13592-26-2
M. Wt: 171.28 g/mol
InChI Key: CFSSULJRBHLDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol, also known as DMAC or TMA-1, is a cyclic tertiary amine that has been widely used in scientific research. It is a colorless, odorless, and water-soluble compound that is commonly used as a chiral auxiliary in organic synthesis. DMAC has also been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is not fully understood, but it is believed to act as a Lewis acid catalyst in many reactions. 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is also thought to function as a hydrogen bond donor and acceptor, which allows it to form strong interactions with other molecules.

Biochemical And Physiological Effects

3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, and it is not expected to have significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is its versatility as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst for a variety of reactions, and it can be easily synthesized in the laboratory. However, 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is also a relatively expensive compound, and it may not be suitable for large-scale industrial applications.

Future Directions

There are many potential future directions for research on 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol. One area of interest is the development of new synthetic methods for 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol and its derivatives. Another area of research is the investigation of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol's potential applications in materials science, such as in the synthesis of new polymers and composites. Additionally, further studies on the biochemical and physiological effects of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol may be warranted to determine its safety and potential therapeutic uses.
In conclusion, 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is a versatile and useful compound that has many potential applications in scientific research. Its effectiveness as a chiral auxiliary in organic synthesis, low toxicity, and water solubility make it an attractive compound for many different fields of study. Further research on 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol and its derivatives may lead to new discoveries and applications in the future.

Synthesis Methods

3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol can be synthesized through a variety of methods, including the reaction of cyclobutanone with dimethylamine in the presence of a Lewis acid catalyst, or the reduction of 3-(dimethylamino)-2,2,4,4-tetramethylcyclobutanone with sodium borohydride. The synthesis of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is a relatively straightforward process, and the compound can be obtained in high yields with good purity.

Scientific Research Applications

3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has been extensively used in scientific research as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst for a variety of reactions, including asymmetric hydrogenation, epoxidation, and cyclopropanation. 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has also been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

13592-26-2

Product Name

3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-(dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol

InChI

InChI=1S/C10H21NO/c1-9(2)7(11(5)6)10(3,4)8(9)12/h7-8,12H,1-6H3

InChI Key

CFSSULJRBHLDFX-UHFFFAOYSA-N

SMILES

CC1(C(C(C1O)(C)C)N(C)C)C

Canonical SMILES

CC1(C(C(C1O)(C)C)N(C)C)C

Origin of Product

United States

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